![molecular formula C22H23IN2Se B14496158 1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide CAS No. 63870-48-4](/img/structure/B14496158.png)
1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide is a complex organic compound known for its unique chemical structure and properties This compound is part of the quinolinium family and contains a benzoselenazole moiety, which contributes to its distinct characteristics
准备方法
The synthesis of 1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide involves several steps. One common method includes the reaction of 6-methylquinoline with 3-ethyl-2(3H)-benzoselenazole in the presence of an alkylating agent such as ethyl iodide. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile or ethanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反应分析
1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzoselenazole moiety, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinolinium ring, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium ring. Common reagents for these reactions include halides and nucleophiles such as amines or thiols. The major products formed depend on the specific reagents and conditions used.
科学研究应用
1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where selenium compounds have shown promise, such as cancer and cardiovascular diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties, given its complex structure and reactivity.
作用机制
The mechanism of action of 1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide is not fully understood. it is believed to interact with various molecular targets through its quinolinium and benzoselenazole moieties. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The compound’s selenium content also suggests potential antioxidant activity, which could play a role in its biological effects.
相似化合物的比较
1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide can be compared with other similar compounds, such as:
1-Ethyl-2,3,3-trimethylindolium iodide: This compound shares a similar quinolinium structure but lacks the benzoselenazole moiety, making it less reactive in certain chemical reactions.
6-Methylquinolinium iodide: This compound is a simpler analogue that does not contain the benzoselenazole group, resulting in different chemical and biological properties.
3-Ethyl-2(3H)-benzoselenazolylidene derivatives: These compounds contain the benzoselenazole moiety but differ in their substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the quinolinium and benzoselenazole moieties, which confer distinct chemical and biological properties not found in simpler analogues.
属性
CAS 编号 |
63870-48-4 |
|---|---|
分子式 |
C22H23IN2Se |
分子量 |
521.3 g/mol |
IUPAC 名称 |
3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C22H23N2Se.HI/c1-4-23-18(12-11-17-14-16(3)10-13-19(17)23)15-22-24(5-2)20-8-6-7-9-21(20)25-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
RKVHOXAJXCFFTN-UHFFFAOYSA-M |
规范 SMILES |
CCN1C2=CC=CC=C2[Se]C1=CC3=[N+](C4=C(C=C3)C=C(C=C4)C)CC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
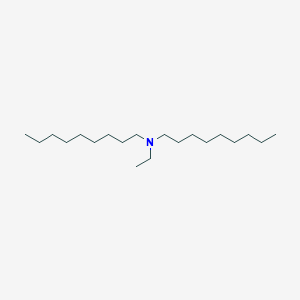

![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
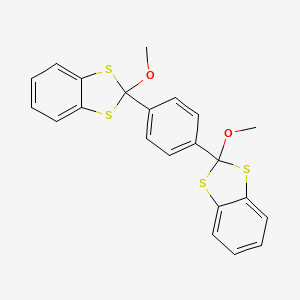
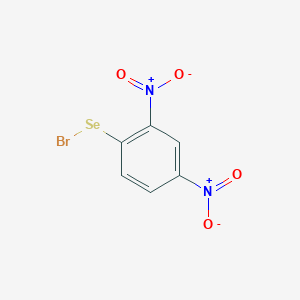


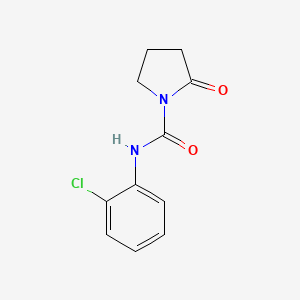
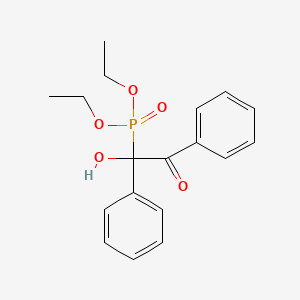
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)

